molecular formula C7H12O2S B13581527 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid

Cat. No.: B13581527
M. Wt: 160.24 g/mol
InChI Key: OPMFFRUYWQWEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclobutane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less versatile in redox reactions.

    1-(Methylthio)cyclobutane: Lacks the carboxylic acid group, limiting its ability to form hydrogen bonds and ionic interactions.

    Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, which may alter its reactivity and interactions.

Uniqueness

1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9)

InChI Key

OPMFFRUYWQWEPR-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.